But-1-ene-1,1-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

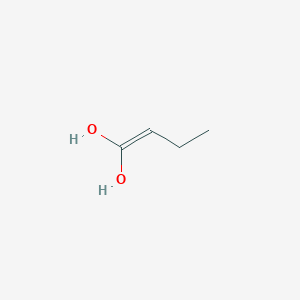

But-1-ene-1,1-diol (C₄H₆O₂) is a vicinal diol characterized by hydroxyl groups (-OH) attached to adjacent carbon atoms in a butene backbone. Its structure features a conjugated diene system with a geminal diol configuration, which imparts unique reactivity and stability patterns. While direct experimental data on its physical properties (e.g., melting point, solubility) are sparse in the provided evidence, its derivatives and structural analogs are well-documented in synthetic and biochemical contexts. For example, derivatives like 4,4′-{2-[3-(naphthalen-1-ylamino)phenyl]but-1-ene-1,1-diyl}diphenol (5DKS) exhibit ligand-binding activity with estrogen receptors, highlighting the compound’s versatility in medicinal chemistry .

科学的研究の応用

Organic Synthesis

But-1-ene-1,1-diol serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions such as:

- Nucleophilic Addition : The hydroxyl groups can act as nucleophiles in reactions with electrophiles.

- Substitution Reactions : The double bond can undergo electrophilic addition reactions to form new compounds.

Research has indicated that this compound may possess biological activity:

- Pharmaceutical Development : Studies are ongoing to explore its potential as a drug precursor or therapeutic agent due to its structural properties that may interact with biological targets.

Industrial Applications

In industry, this compound is used in the production of:

- Polymers : It acts as a monomer or co-monomer in the synthesis of polyols and other polymeric materials.

Data Table: Comparison of this compound with Related Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Intermediate in organic synthesis |

| Ethylene glycol | HOCH2CH2OH | Solvent, antifreeze |

| Propylene glycol | CH3CHOHCH2OH | Food additive, pharmaceutical excipient |

| 3-butene-2-diol | HOCH2C(CH3)=CHOH | Precursor for fine chemicals |

A study examined the effects of this compound on liver cells. Researchers found that the compound showed potential hepatoprotective effects by modulating oxidative stress markers. This suggests that further investigation into its pharmacological properties could lead to new therapeutic applications .

Case Study 2: Industrial Application in Polymer Synthesis

Another research project focused on using this compound as a co-monomer in the synthesis of biodegradable polymers. The study demonstrated that incorporating this compound improved the mechanical properties and degradation rates of the resulting materials.

Q & A

Basic Research Questions

Q. How can the molecular weight and structural characteristics of But-1-ene-1,1-diol be accurately determined in experimental settings?

- Methodology : Use mass spectrometry (MS) for molecular weight validation and nuclear magnetic resonance (NMR) for structural elucidation. Computational tools (e.g., density functional theory) can corroborate experimental data by predicting bond angles and electronic properties. For molecular weight, follow stepwise calculations based on atomic masses (C: 12.0107, H: 1.008, O: 15.9994), as demonstrated for analogous diols like 2-Propene-1,1-diol .

Q. What spectroscopic techniques are most effective for identifying this compound in complex mixtures?

- Methodology : Combine infrared (IR) spectroscopy to detect hydroxyl (O-H) and alkene (C=C) stretches, and gas chromatography-mass spectrometry (GC-MS) for separation and fragmentation pattern analysis. For aqueous systems, UV-Vis spectroscopy can monitor photodegradation intermediates .

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodology : Optimize reaction conditions (temperature, solvent polarity, and catalyst selection) to minimize side reactions. Purification via fractional distillation or column chromatography is critical. Document procedural details rigorously, as outlined in laboratory reporting standards .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in hydrogen-bonding networks?

- Methodology : Perform crystallographic studies (e.g., X-ray diffraction) to resolve spatial arrangements, as seen in structurally similar compounds like 4,4'-{2-[3-(naphthalen-1-ylamino)phenyl]but-1-ene-1,1-diyl}diphenol . Pair with quantum mechanical calculations to map electron density distributions.

Q. How can computational methods like non-adiabatic molecular dynamics (NAMD) simulations elucidate the photodegradation pathways of this compound in aqueous environments?

- Methodology : Simulate excited-state dynamics under UV irradiation to identify intermediates (e.g., propionic acid, formic acid) and reaction barriers. Compare results with experimental photodissociation data from analogous systems like cyclopropanone hydrate .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding the stability of this compound derivatives?

- Methodology : Apply iterative hypothesis testing: re-examine experimental controls (e.g., solvent purity, temperature gradients) and refine computational parameters (e.g., basis sets, solvation models). Use contradiction analysis frameworks to prioritize variables impacting stability .

Q. How can the bioactivity of this compound derivatives be systematically evaluated for pharmacological applications?

- Methodology : Design in vitro assays (e.g., receptor-binding studies) with appropriate controls (vehicle, reference agonists/antagonists). Validate results using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for validating reproducibility in this compound synthesis experiments?

- Methodology : Use multivariate analysis (ANOVA) to assess batch-to-batch variability. Report confidence intervals for yield and purity metrics. Include "shell" tables to predefine variables (e.g., catalyst loading, reaction time) .

Q. How should researchers document methodological deviations in studies involving this compound to ensure reproducibility?

類似化合物との比較

Comparison with Structurally Related Compounds

But-1-ene-1,3-diyldibenzene Derivatives

Structural Features :

- But-1-ene-1,1-diol contains hydroxyl groups at the C1 position, whereas but-1-ene-1,3-diyldibenzene (C₁₆H₁₆) substitutes the C1 and C3 positions with phenyl groups, forming a conjugated diene system (Table 1).

- Reactivity : The phenyl substituents in but-1-ene-1,3-diyldibenzene stabilize the molecule via resonance, enabling efficient cross-coupling reactions (e.g., with iodobenzene, yielding 73% product) . In contrast, the hydroxyl groups in this compound promote hydrogen bonding and electrophilic reactivity, making it prone to dehydration or oxidation under acidic conditions.

Table 1: Structural and Spectral Comparison

Polymer Derivatives

Nomenclature and Backbone Configuration:

- Poly(but-1-ene-1,4-diyl) is the IUPAC-preferred name for 1,4-polybutadiene, emphasizing the position of unsaturation . This compound’s geminal diol structure contrasts with this linear polymer backbone, limiting its direct applicability in polymerization but enhancing its utility as a bifunctional monomer or cross-linker.

Thermal and Chemical Stability :

- The conjugated diene in poly(but-1-ene-1,4-diyl) provides thermal resilience (melting point ~120°C for crystalline forms), whereas this compound’s hydroxyl groups reduce thermal stability, favoring decomposition or rearrangement at elevated temperatures .

Diacetate and Acetal Derivatives

Functional Group Interconversion :

- This compound derivatives such as 2-methyl-2-propene-1,1-diol diacetate (C₈H₁₂O₄) demonstrate how acetylation stabilizes the geminal diol structure. The diacetate form shows enhanced lipophilicity (logP ~1.5) and reduced hydrogen-bonding capacity compared to the parent diol .

- Reactivity : Acetal derivatives like methacrolein diacetylacetal prioritize electrophilic addition at the α,β-unsaturated carbonyl site, whereas this compound undergoes nucleophilic substitution or oxidation at the hydroxyl-bearing carbons .

Estrogen Receptor Binding :

- The derivative 4,4′-{2-[3-(naphthalen-1-ylamino)phenyl]but-1-ene-1,1-diyl}diphenol (5DKS) binds to ER-α with a crystallographic resolution of 2.1 Å, leveraging the planar triaryl-ethylene backbone for hydrophobic interactions. This contrasts with simpler diols lacking aromatic substituents, which show negligible receptor affinity .

Antioxidant Capacity :

- Compounds like (E)-4,4′-(but-1-ene-1,3-diyl)bis(benzene-1,2-diol) (P3) exhibit significant antioxidant activity (Trolox Equivalent Antioxidant Capacity ≥ 2.5 mM), attributed to catechol moieties.

準備方法

Catalytic Isomerization of Unsaturated Diols

Isomerization reactions serve as a cornerstone for synthesizing unsaturated diols. For example, the conversion of 2-butene-1,4-diol to 1-butene-3,4-diol under acidic conditions demonstrates the feasibility of double-bond migration in diol systems . In this process, 2-butene-1,4-diol undergoes heat treatment (80–120°C) in the presence of acids such as sulfuric or phosphoric acid, yielding 1-butene-3,4-diol with selectivities exceeding 80% . By analogy, But-1-ene-1,1-diol could theoretically form via similar acid-catalyzed isomerization if a suitable precursor, such as a geminal diol with adjacent hydroxyl groups, is subjected to controlled thermal or catalytic rearrangement.

Key factors influencing isomerization include:

-

Catalyst selection : Homogeneous acids (e.g., H₂SO₄) or solid acids (zeolites) may promote protonation of the double bond, facilitating migration .

-

Solvent effects : Aprotic solvents like dimethoxyethane enhance selectivity by stabilizing transition states .

-

Temperature control : Elevated temperatures (60–150°C) accelerate isomerization but risk side reactions such as dehydration .

Hydrogenation of Alkynyl Diol Precursors

Selective hydrogenation of alkynyl diols offers a route to unsaturated diols. For instance, 2-butyne-1,4-diol undergoes partial hydrogenation over palladium catalysts to yield 2-butene-1,4-diol, with selectivity dependent on support materials and reaction conditions . Calcium carbonate-supported Pd catalysts, for example, achieve 83% selectivity for the cis-2-butene-1,4-diol isomer by suppressing over-hydrogenation . Extending this logic, hydrogenation of a hypothetical 1-butyne-1,1-diol precursor could yield this compound.

Critical parameters for this pathway include:

-

Catalyst composition : Group 11–12 metals (e.g., Pd, Cu) on basic supports minimize hydrogenolysis .

-

Hydrogen pressure : Low pressures (0.1–0.5 MPa) favor partial hydrogenation over full saturation .

-

Solvent polarity : Polar aprotic solvents stabilize the diol structure while preventing ketonization .

Hydrolysis of Epoxybutene Derivatives

Epoxide hydrolysis represents another viable route. The patented process for converting 1,2-epoxy-3-butene to 2-butene-1,4-diol employs zeolite-supported metal halides (e.g., KI/Y-zeolite) in a water-aprotic solvent mixture, achieving 70% yield . By modifying the catalyst to favor geminal diol formation, similar conditions could hydrolyze a tailored epoxide precursor to this compound.

Optimization considerations:

-

Zeolite framework : Ultra-stable Y-zeolites (Si/Al > 40) enhance Brønsted acidity, directing regioselective ring-opening .

-

Solvent ratios : A 2:1 dimethoxyethane-to-water ratio maximizes interfacial contact while suppressing polymerization .

-

Temperature : Mild conditions (10–90°C) prevent epoxide rearrangement or diol degradation .

Biocatalytic Routes

Though absent from the provided sources, enzymatic methods using aldolases or ketoreductases could theoretically synthesize this compound from smaller aldehydes. For instance, deoxyribose-5-phosphate aldolase (DERA) catalyzes the aldol addition of acetaldehyde to form β-hydroxy ketones, which could be reduced to diols . While speculative, such routes align with green chemistry principles and merit experimental validation.

特性

CAS番号 |

12542-32-4 |

|---|---|

分子式 |

C4H8O2 |

分子量 |

88.11 g/mol |

IUPAC名 |

but-1-ene-1,1-diol |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h3,5-6H,2H2,1H3 |

InChIキー |

CPRDLBPDNZTCSM-UHFFFAOYSA-N |

正規SMILES |

CCC=C(O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。